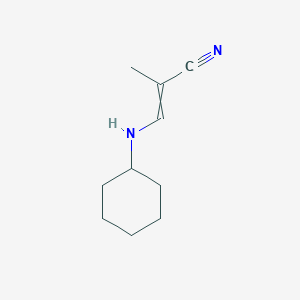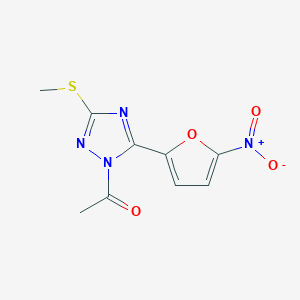![molecular formula C17H18O3S B14589435 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid CAS No. 61166-79-8](/img/structure/B14589435.png)
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a phenoxy group substituted with a methyl and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybenzoic acid derivatives.
Scientific Research Applications
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the propylsulfanyl group may interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(propylsulfanyl)phenol: A precursor in the synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid.
2-Phenoxybenzoic acid: Lacks the methyl and propylsulfanyl substitutions, making it less complex.
4-Methylbenzoic acid: Similar structure but without the phenoxy and propylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both the phenoxy and propylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61166-79-8 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-methyl-3-propylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C17H18O3S/c1-3-10-21-16-11-13(9-8-12(16)2)20-15-7-5-4-6-14(15)17(18)19/h4-9,11H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
QRVSNUYQIMIRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


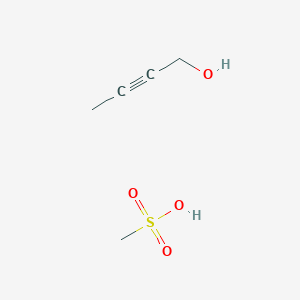
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
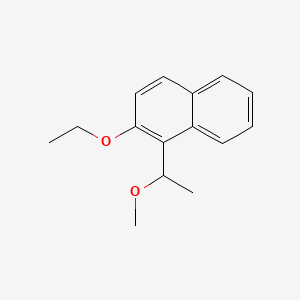
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
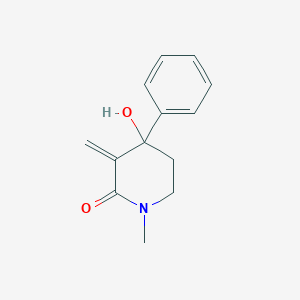

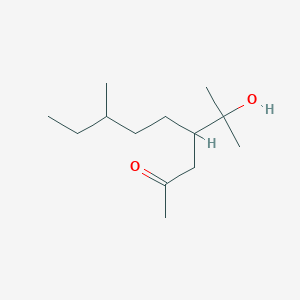
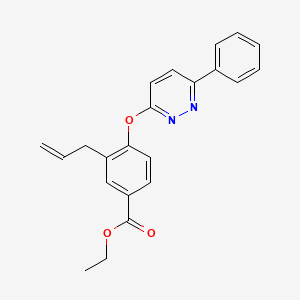

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
